3-(Cyclohexylamino)piperidin-2-one
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Overview
Description
3-(Cyclohexylamino)piperidin-2-one is a piperidine derivative that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. Piperidine derivatives are widely recognized for their biological activities and are often used as building blocks in drug design .
Mechanism of Action
Target of Action
3-(Cyclohexylamino)piperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the conditions under which they are used . For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific structure and the conditions under which they are used . .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target(s). For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to play significant roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperidine derivative .
Cellular Effects
Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperidine derivatives can inhibit the G1/S phase transition of the cell cycle .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of piperidine derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on piperidine derivatives can provide insights into threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 3-(Cyclohexylamino)piperidin-2-one can be achieved through several routes. One common method involves the hydrogenation of cyclohexylamine with piperidin-2-one under palladium or rhodium catalysis . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and purity .
Chemical Reactions Analysis
3-(Cyclohexylamino)piperidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Cyclohexylamino)piperidin-2-one has several scientific research applications:
Comparison with Similar Compounds
3-(Cyclohexylamino)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimicrobial and anticancer activities.
Berberine: Used for its broad-spectrum antimicrobial effects.
Tetrandine: Noted for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(cyclohexylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h9-10,13H,1-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFEHBVTWZLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.